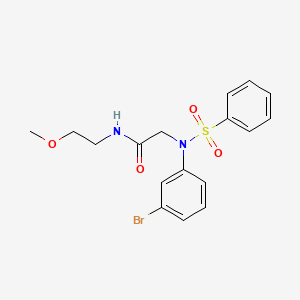![molecular formula C30H22N2O4 B5217776 2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BPT, is a heterocyclic compound that has been extensively studied due to its unique properties. BPT has a complex structure that contains two phenanthroline rings and a benzoquinone moiety. This compound has been widely used in scientific research due to its ability to act as a redox-active ligand and its potential applications in various fields.
Mecanismo De Acción
2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone acts as a redox-active ligand, which means that it can transfer electrons between different molecules. This property makes this compound a useful tool in the study of electron transfer reactions. This compound can also form complexes with metal ions, which can lead to changes in the electronic properties of the molecule. This property has been exploited in the development of fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Furthermore, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone in lab experiments is its unique properties as a redox-active ligand. This property makes it a useful tool in the study of electron transfer reactions. This compound is also relatively easy to synthesize and purify, which makes it a convenient molecule to work with. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One area of research is the development of new electrochemical sensors for the detection of biomolecules. This compound has been shown to be a useful tool in this area, and further research could lead to the development of more sensitive and specific sensors. Another area of research is the development of new fluorescent probes for the detection of metal ions. This compound has been shown to be a useful tool in this area, and further research could lead to the development of more selective and sensitive probes. Finally, this compound has potential applications in the field of catalysis, and further research could lead to the development of new catalysts based on this molecule.
Conclusion:
In conclusion, this compound, or this compound, is a unique compound that has been extensively studied due to its potential applications in various fields. This compound has been shown to act as a redox-active ligand, a fluorescent probe, and an electrochemical sensor. It has also been shown to have several biochemical and physiological effects. While there are some limitations to its use, this compound has the potential to be a useful tool in many areas of scientific research.
Métodos De Síntesis
The synthesis of 2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone involves several steps, including the condensation of 2,7-dibromo-9,9-dimethyl-4,5,8,9-tetrahydro-4a,8a-methano-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone with 2-phenylethylamine. This reaction is typically performed under reflux conditions using a suitable solvent such as toluene or chloroform. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been widely used in scientific research due to its unique properties. It has been shown to act as a redox-active ligand, which makes it a useful tool in the study of electron transfer reactions. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron. Furthermore, this compound has been used in the development of electrochemical sensors for the detection of biomolecules, such as DNA and proteins.
Propiedades
IUPAC Name |
6,13-bis(2-phenylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c33-27-21-11-13-23-26-24(30(36)32(29(23)35)18-16-20-9-5-2-6-10-20)14-12-22(25(21)26)28(34)31(27)17-15-19-7-3-1-4-8-19/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWWEHBCXXWVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCC6=CC=CC=C6)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)
![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)

![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)